N-Succinimidyloxycarbonylethyl Methanethiosulfonate

Vue d'ensemble

Description

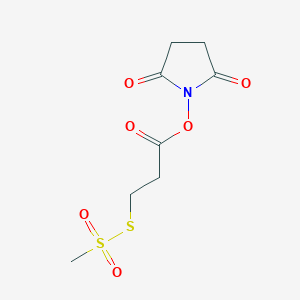

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is a heterobifunctional and sulfhydryl-reactive crosslinker. It is widely used in biochemical research for its ability to form stable linkages between molecules, particularly proteins. The compound has a molecular formula of C8H11NO6S2 and a molecular weight of 281.31 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is synthesized through a multi-step process involving the reaction of succinimide with methanethiosulfonate. The reaction typically involves the use of solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate. The compound is purified through techniques such as thin-layer chromatography to achieve a purity of 97% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether linkages.

Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.

Reagents: Sulfhydryl-containing compounds are typical reactants.

Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products

Applications De Recherche Scientifique

2.1. Bioconjugation and Crosslinking

N-SMCC is primarily used for bioconjugation processes, where it facilitates the formation of stable linkages between biomolecules, particularly proteins. This capability is crucial for:

- Antibody-Drug Conjugates (ADCs) : N-SMCC is instrumental in linking cytotoxic drugs to antibodies, enhancing targeted therapy in cancer treatment by ensuring that drugs are delivered directly to tumor cells, thereby minimizing systemic toxicity.

- Protein-Protein Interactions : Researchers utilize N-SMCC to study interactions between proteins by creating stable complexes that can be analyzed through various biochemical methods .

2.2. Protein Modification

N-SMCC allows for the modification of proteins to introduce new functionalities or labels:

- Surface Modification : It can modify the surfaces of biosensors and microarrays, enabling the attachment of specific biomolecules essential for diagnostic applications.

- Site-Specific Labeling : By reacting with cysteine residues in proteins, N-SMCC facilitates the introduction of fluorescent tags or other functional groups necessary for tracking protein behavior in live cells .

4.1. Targeted Drug Delivery Systems

Research has shown that ADCs developed using N-SMCC demonstrate improved therapeutic efficacy in preclinical models. For instance, studies have highlighted its effectiveness in delivering chemotherapeutic agents directly to cancer cells while sparing healthy tissues, thus reducing side effects associated with traditional chemotherapy .

4.2. Structural Biology Applications

In structural biology, N-SMCC has been employed to elucidate protein structures through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). By stabilizing protein complexes, researchers can gain insights into molecular mechanisms underlying various biological processes .

Mécanisme D'action

The compound exerts its effects by reacting with sulfhydryl groups on proteins or other molecules, forming stable thioether linkages. This crosslinking ability is essential for studying molecular interactions and creating stable complexes. The primary molecular targets are sulfhydryl-containing compounds, and the pathways involved include substitution reactions leading to thioether bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Succinimidyl 3-(2-pyridyldithio)propionate

- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate

- N-Succinimidyl 6-maleimidocaproate

Uniqueness

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This makes it particularly valuable in applications requiring stable and specific crosslinking .

Activité Biologique

N-Succinimidyloxycarbonylethyl Methanethiosulfonate (N-SMCC) is a bifunctional crosslinking agent widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is characterized by its ability to form stable covalent bonds with proteins, facilitating the study of protein interactions and the creation of therapeutic agents. This article delves into the biological activity of N-SMCC, supported by data tables, case studies, and detailed research findings.

N-SMCC features a succinimide functional group that reacts readily with primary amines on proteins, forming stable amide bonds. The methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues in proteins, allowing for selective crosslinking. This dual reactivity makes N-SMCC an effective tool for studying protein-protein interactions and forming stable conjugates that retain biological activity.

Molecular Structure

- Molecular Formula : C₁₁H₁₃N₃O₄S₂

- Molecular Weight : Approximately 335.43 g/mol

Biological Applications

- Antibody-Drug Conjugates (ADCs) : N-SMCC is primarily used to link cytotoxic drugs to antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity. The specificity of the antibody ensures targeted delivery to cancer cells, which is crucial in oncology treatments.

- Protein-Protein Interactions : By facilitating the formation of stable protein complexes, N-SMCC aids in the exploration of protein interactions that are vital for various biological processes. This is particularly important in understanding signaling pathways and cellular mechanisms.

- Diagnostic Applications : The ability to create stable conjugates allows for the development of diagnostic tools that can detect specific biomolecules or pathogens, improving disease diagnosis and monitoring.

Case Study: Efficacy in Drug Delivery

A study investigated the use of N-SMCC in ADCs targeting HER2-positive breast cancer cells. The results demonstrated that conjugates formed using N-SMCC maintained their cytotoxic activity while significantly reducing off-target effects compared to traditional chemotherapy.

Table 1: Comparison of Biological Activities

| Application | Description | Outcome |

|---|---|---|

| ADCs | Linking cytotoxic agents to antibodies | Enhanced efficacy with reduced toxicity |

| Protein Interaction Studies | Studying protein complexes through crosslinking | Improved understanding of signaling pathways |

| Diagnostic Tools | Developing assays for biomarker detection | Increased sensitivity and specificity |

Stability and Kinetics

Research indicates that N-SMCC exhibits favorable kinetics when interacting with thiol-containing compounds. Studies have shown that conjugates formed using this linker maintain their biological activity while providing enhanced stability against degradation. The stability of these conjugates is essential for their effectiveness in therapeutic applications.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPQUPMCCSLZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404344 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385399-11-1 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.